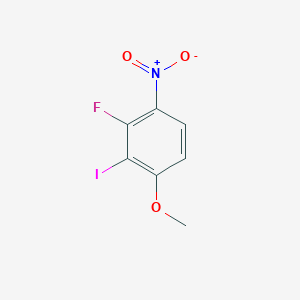

2-Fluoro-3-iodo-4-methoxy-1-nitrobenzene

CAS No.:

Cat. No.: VC17613314

Molecular Formula: C7H5FINO3

Molecular Weight: 297.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H5FINO3 |

|---|---|

| Molecular Weight | 297.02 g/mol |

| IUPAC Name | 3-fluoro-2-iodo-1-methoxy-4-nitrobenzene |

| Standard InChI | InChI=1S/C7H5FINO3/c1-13-5-3-2-4(10(11)12)6(8)7(5)9/h2-3H,1H3 |

| Standard InChI Key | LJIUDHQIMRPANG-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C(=C(C=C1)[N+](=O)[O-])F)I |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Basic Properties

2-Fluoro-3-iodo-4-methoxy-1-nitrobenzene is a polysubstituted benzene derivative with the molecular formula C₇H₅FINO₃ and a molecular weight of 297.02 g/mol . The compound features a benzene ring substituted with four distinct functional groups:

-

A fluoro group at position 2,

-

An iodo group at position 3,

-

A methoxy group at position 4,

-

A nitro group at position 1.

This arrangement confers unique electronic and steric properties, influencing its reactivity and interactions in synthetic pathways .

Table 1: Key Molecular Data

| Property | Value | Source |

|---|---|---|

| CAS Number | 1934785-67-7 | |

| Molecular Formula | C₇H₅FINO₃ | |

| Molecular Weight | 297.02 g/mol | |

| IUPAC Name | 2-Fluoro-3-iodo-4-methoxy-1-nitrobenzene | |

| SMILES | COC1=C(C(=C(C=C1)F)I)N+[O-] | Derived from |

Structural Confirmation and Spectral Data

The compound’s structure is validated through spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). The presence of electron-withdrawing groups (nitro, fluoro) and electron-donating groups (methoxy) creates distinct NMR shifts:

-

¹H NMR: Methoxy protons resonate near δ 3.8–4.0 ppm, while aromatic protons show splitting patterns influenced by adjacent substituents.

-

¹³C NMR: Iodo and nitro groups induce significant deshielding effects, with carbons adjacent to these groups appearing downfield .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2-fluoro-3-iodo-4-methoxy-1-nitrobenzene involves sequential electrophilic aromatic substitution reactions. A typical pathway includes:

-

Nitration: Introduction of the nitro group to 4-methoxybenzene at position 1.

-

Iodination: Electrophilic iodination at position 3 using iodine monochloride (ICl) in acetic acid.

-

Fluorination: Directed ortho-metalation (DoM) followed by fluorination with Selectfluor™.

Key Reaction Conditions:

-

Solvents: Dichloromethane, acetic acid.

-

Catalysts: Lewis acids (e.g., FeCl₃) for nitration.

-

Temperature: 0–25°C for fluorination to prevent side reactions.

Industrial-Scale Production

Industrial synthesis optimizes yield and purity through:

-

Continuous Flow Reactors: Enhance heat transfer and reduce reaction times.

-

Crystallization: Purification via solvent recrystallization (e.g., ethanol/water mixtures).

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in polar solvents (e.g., water) but dissolves readily in organic solvents like dichloromethane and dimethyl sulfoxide (DMSO). Stability studies indicate decomposition above 200°C, with the nitro group contributing to thermal instability .

Table 2: Comparison with Related Halogenated Nitrobenzenes

| Compound | Boiling Point (°C) | Melting Point (°C) | Reactivity |

|---|---|---|---|

| 2-Fluoro-3-iodo-4-methoxy-1-nitrobenzene | N/A | N/A | High |

| 2-Chloro-4-methoxy-1-nitrobenzene | 285 | 98 | Moderate |

| 1-Iodo-3-nitro-4-fluorobenzene | 210 (dec.) | 75 | Low |

Applications in Scientific Research

Organic Synthesis

The compound serves as a precursor in:

-

Cross-Coupling Reactions: Suzuki-Miyaura couplings using the iodo group for aryl-aryl bond formation.

-

Nucleophilic Aromatic Substitution: Fluorine and nitro groups activate the ring for substitutions with amines or thiols .

Challenges and Future Directions

Current limitations include:

Future research should prioritize:

-

Green Chemistry Approaches: Catalytic methods to reduce halogen waste.

-

Biological Screening: Expanded studies on anticancer and antiviral properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume